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Compound of Interest

Compound Name:
3,5-Di-tert-butyl-2-

methoxybenzaldehyde

Cat. No.: B152259 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of chemical compounds is paramount. This guide provides a comparative overview

of the spectroscopic data for 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a valuable

intermediate in organic synthesis. We present a detailed analysis of its ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry data, offering a comprehensive spectroscopic profile.

Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from various spectroscopic

techniques for the structural characterization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde.
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Spectroscopic
Technique

Parameter Value
Assignment/Interpr
etation

¹H NMR (CDCl₃, 400

MHz)
Chemical Shift (δ) 10.43 ppm (s, 1H, -CHO)

Chemical Shift (δ) 7.65 ppm
(d, J=2.6 Hz, 1H, Ar-

H)

Chemical Shift (δ) 7.58 ppm
(d, J=2.6 Hz, 1H, Ar-

H)

Chemical Shift (δ) 3.91 ppm (s, 3H, -OCH₃)

Chemical Shift (δ) 1.43 ppm (s, 9H, -C(CH₃)₃)

Chemical Shift (δ) 1.33 ppm (s, 9H, -C(CH₃)₃)

¹³C NMR (CDCl₃, 100

MHz)
Chemical Shift (δ) 191.1 ppm (C=O)

Chemical Shift (δ) 160.2 ppm (Ar-C-OCH₃)

Chemical Shift (δ) 142.3 ppm (Ar-C)

Chemical Shift (δ) 139.8 ppm (Ar-C)

Chemical Shift (δ) 130.3 ppm (Ar-C-CHO)

Chemical Shift (δ) 128.4 ppm (Ar-CH)

Chemical Shift (δ) 127.9 ppm (Ar-CH)

Chemical Shift (δ) 64.2 ppm (-OCH₃)

Chemical Shift (δ) 35.6 ppm (-C(CH₃)₃)

Chemical Shift (δ) 34.9 ppm (-C(CH₃)₃)

Chemical Shift (δ) 31.5 ppm (-C(CH₃)₃)

Chemical Shift (δ) 29.4 ppm (-C(CH₃)₃)

FT-IR (ATR) Wavenumber (cm⁻¹) ~2960 cm⁻¹ C-H stretch (aliphatic)
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Wavenumber (cm⁻¹) ~2870 cm⁻¹
C-H stretch

(aldehyde)

Wavenumber (cm⁻¹) ~1685 cm⁻¹
C=O stretch

(aldehyde)

Wavenumber (cm⁻¹) ~1580 cm⁻¹
C=C stretch

(aromatic)

Wavenumber (cm⁻¹) ~1240 cm⁻¹ C-O stretch (ether)

Mass Spectrometry

(EI)
m/z 248 [M]⁺ (Molecular Ion)

m/z 233 [M-CH₃]⁺

m/z 219
[M-C₂H₅]⁺ or [M-

CHO]⁺

m/z 191 [M-C(CH₃)₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to ensure

reproducibility and accurate comparison.

¹H NMR Spectroscopy
Objective: To determine the proton environment in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

Sample Preparation: Approximately 5-10 mg of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Data Acquisition: The sample was transferred to a 5 mm NMR tube. The spectrum was

acquired at room temperature using a standard proton pulse sequence. A sufficient number
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of scans were averaged to obtain a good signal-to-noise ratio.

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectrum was phased and baseline corrected. The chemical shifts were referenced to the

TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
Objective: To identify the number and types of carbon atoms in the molecule.

Instrumentation: 100 MHz NMR Spectrometer.

Procedure:

Sample Preparation: A more concentrated sample of approximately 20-30 mg of the

compound was dissolved in 0.6 mL of CDCl₃ with TMS.

Data Acquisition: A standard proton-decoupled pulse sequence was used to acquire the

spectrum at room temperature. A sufficient number of scans were accumulated to achieve an

adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing: The FID was processed with a line broadening factor of 1 Hz. The

spectrum was Fourier transformed, phased, and baseline corrected. Chemical shifts were

referenced to the central peak of the CDCl₃ solvent signal at 77.16 ppm.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance

(ATR) accessory.

Procedure:

Sample Preparation: A small amount of the solid 3,5-Di-tert-butyl-2-methoxybenzaldehyde
was placed directly onto the ATR crystal.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b152259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Firm and even pressure was applied to the sample using the instrument's

pressure clamp to ensure good contact with the crystal. A background spectrum of the clean,

empty ATR crystal was recorded first. Then, the sample spectrum was recorded over the

range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum was automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: A small amount of the sample was introduced into the ion source,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample was vaporized and then bombarded with a beam of electrons

(typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The abundance of each ion was measured by a detector to generate the mass

spectrum.

Visualization of Spectroscopic Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques discussed.
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Structural Elucidation Workflow
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Caption: Workflow for Spectroscopic Structural Elucidation.

To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Di-tert-butyl-2-
methoxybenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b152259#1h-nmr-spectrum-of-3-5-di-tert-butyl-2-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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